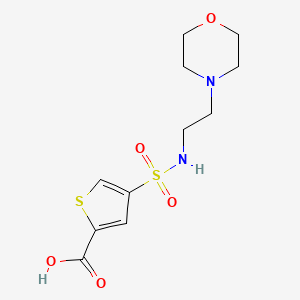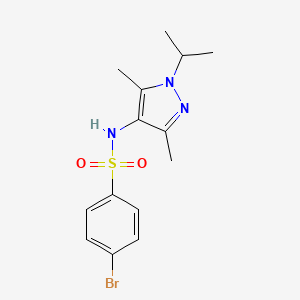
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death.
作用机制
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid binds to the active site of glutaminase, inhibiting its activity. Glutaminase is responsible for converting glutamine to glutamate, which is then used in various metabolic pathways in the cell. In cancer cells, glutaminase is overexpressed, leading to increased glutamine metabolism and cell proliferation. By inhibiting glutaminase activity, 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid disrupts this metabolic pathway, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death. In addition, 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to have minimal toxicity in normal cells. This makes 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of using 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is its specificity for glutaminase. This allows researchers to selectively inhibit glutaminase activity in cancer cells, without affecting normal cells. However, the low yield of the synthesis method and the limited solubility of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid can make it difficult to use in lab experiments.
未来方向
There are several future directions for the study of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. One direction is to optimize the synthesis method to increase the yield and solubility of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. Another direction is to study the potential of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid as a combination therapy with other anti-cancer agents. Finally, further studies are needed to understand the long-term effects of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid on normal cells, as well as its potential as a therapeutic agent for other diseases.
合成方法
The synthesis of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid involves several steps. The first step is the synthesis of 5-bromo-2-thiophenecarboxylic acid, which is then reacted with piperidine to form 5-bromo-4-(2-piperidin-1-ylethyl)thiophene-2-carboxylic acid. This intermediate is then reacted with sulfamide to form 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. The overall yield of the synthesis is around 10%.
科学研究应用
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential as an anti-cancer agent. Glutaminase is overexpressed in many types of cancer cells, and 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to selectively inhibit glutaminase activity in these cells. This leads to decreased cell proliferation and increased cell death, making 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid a promising candidate for cancer therapy.
属性
IUPAC Name |
5-bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S2/c13-11-10(8-9(20-11)12(16)17)21(18,19)14-4-7-15-5-2-1-3-6-15/h8,14H,1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIFKVWEOYFVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNS(=O)(=O)C2=C(SC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)


![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)


![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)


![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)